molecular formula C9H5BrFN B2583809 4-Bromo-5-fluoroquinoline CAS No. 1823422-36-1

4-Bromo-5-fluoroquinoline

Cat. No.: B2583809
CAS No.: 1823422-36-1
M. Wt: 226.048
InChI Key: DOTZWZZICFWTFV-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Bromo-5-fluoroquinoline are not fully understood. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the presence of halogen atoms, such as bromine and fluorine, which can form halogen bonds and enhance the binding affinity of the compound .

Cellular Effects

Quinoline derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of quinoline derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of quinoline derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, the reaction of 4-chloroquinoline with bromine and a fluorinating agent such as potassium fluoride can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts, boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 4-fluoroquinoline derivatives, while cross-coupling reactions can produce a wide range of substituted quinolines.

Scientific Research Applications

4-Bromo-5-fluoroquinoline has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides.

Comparison with Similar Compounds

4-Bromo-5-fluoroquinoline can be compared with other fluorinated quinolines, such as:

    4-Chloro-5-fluoroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    5,7-Difluoroquinoline: Contains two fluorine atoms, which may enhance its biological activity compared to this compound.

    6-Bromo-4-fluoroquinoline: The position of the bromine and fluorine atoms is different, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZWZZICFWTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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